molecular formula C6H11NO2 B3030353 Methyl 2-(azetidin-3-yl)acetate CAS No. 890849-61-3

Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353
CAS No.: 890849-61-3
M. Wt: 129.16
InChI Key: UMGZZVORZXUVMQ-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxetanes, and other heterocyclic compounds .

Scientific Research Applications

Methyl 2-(azetidin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle similar to methyl 2-(azetidin-3-yl)acetate.

    Oxetane: A four-membered oxygen-containing heterocycle with comparable structural features.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ester and azetidine functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGZZVORZXUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696328
Record name Methyl (azetidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890849-61-3
Record name Methyl (azetidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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